The synthesis of 3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is achieved through a multi-step process involving the optimization of an N-aryl-N'-pyrimidin-4-yl urea series. The specific steps and detailed synthetic procedures can be found in the study describing the discovery of NVP-BGJ398 (3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea), a potent and selective FGFR inhibitor. [] While the paper focuses on NVP-BGJ398, it mentions the optimization process involved designing the substitution pattern of the aryl ring, which likely applies to the synthesis of 3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide as well.
Compound Description: These compounds are a series of intermediates used in the synthesis of 8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones, which were evaluated for their anticonvulsant, anti-nociceptive, hepatotoxic, and neurotoxic properties [ [] ].
Relevance: N-{[6-Substituted-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2/4-substituted benzamides share the core structure of 1,3-benzothiazole linked to a benzamide moiety with 3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide. The "6-substituted" and "2/4-substituted" positions on the respective rings provide the structural variation within this series. [ [] ]
Compound Description: This series of compounds, synthesized from the aforementioned intermediates, were evaluated for their anticonvulsant, anti-nociceptive, hepatotoxic, and neurotoxic properties. Some compounds within this series, notably those with specific substituents at the 8 and 2/4 positions, showed promising anticonvulsant and analgesic activities without exhibiting neurotoxicity or hepatotoxicity in mice models [ [] ].
Relevance: These compounds retain the 1,3-benzothiazole and benzamide core structure present in 3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide but incorporate an additional triazine ring. The diverse substituents at the 8 and 2/4 positions allow for exploration of structure-activity relationships. [ [] ]
Compound Description: This compound emerged as a promising non-acidic microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor with an IC50 value of 1.2 μM [ [] ]. It was identified through a multi-step virtual screening protocol that included molecular docking, fingerprint-based clustering, protein-ligand interaction fingerprints, and molecular dynamics simulations.
Relevance: While structurally distinct from 3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, this compound is relevant as it represents a novel chemotype discovered through a comprehensive virtual screening approach targeting mPGES-1. This finding suggests potential avenues for exploring new mPGES-1 inhibitors with structural motifs different from the benzothiazole-benzamide scaffold. [ [] ]
Compound Description: This compound is another promising non-acidic mPGES-1 inhibitor identified in the same virtual screening study as compound 6. It exhibited an IC50 value of 1.3 μM against mPGES-1 and further structural optimization led to analogues with improved inhibitory activity (IC50: 0.3–0.6 μM) [ [] ].
Relevance: This compound exhibits significant structural similarity to 3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, sharing the core 6-methyl-1,3-benzothiazol-2-yl)phenyl moiety. The key difference lies in the replacement of the benzamide group with a sulfamoylphenyl-acetamide group. This highlights the potential of exploring modifications to the benzamide region of 3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide for optimizing its biological activity. [ [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.